molecular formula C34H30N4O3S B12037610 Ethyl 7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-70-1

Ethyl 7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12037610
CAS No.: 624726-70-1
M. Wt: 574.7 g/mol
InChI Key: VKNDWQCIBRTMDB-TURZUDJPSA-N
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Description

Ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrazole moiety: This step involves the condensation of the thiazolopyrimidine core with a pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and pyrazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Properties

CAS No.

624726-70-1

Molecular Formula

C34H30N4O3S

Molecular Weight

574.7 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylphenyl)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H30N4O3S/c1-5-41-33(40)29-23(4)35-34-38(31(29)25-17-13-22(3)14-18-25)32(39)28(42-34)19-26-20-37(27-9-7-6-8-10-27)36-30(26)24-15-11-21(2)12-16-24/h6-20,31H,5H2,1-4H3/b28-19+

InChI Key

VKNDWQCIBRTMDB-TURZUDJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C

Origin of Product

United States

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